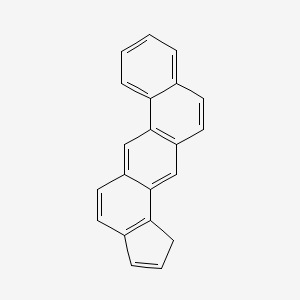
1H-Benzo(a)cyclopent(h)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzo(a)cyclopent(h)anthracene: is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 . This compound consists of multiple fused aromatic rings, making it part of a larger class of chemicals known for their complex structures and significant environmental impact. Polycyclic aromatic hydrocarbons are often formed during the incomplete combustion of organic materials such as fossil fuels, wood, or coal .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzo(a)cyclopent(h)anthracene can be synthesized through various organic reactions involving the cyclization of appropriate precursors. One common method involves the cyclization of a suitable precursor under high-temperature conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of organic materials. This process involves heating the materials to high temperatures in the absence of oxygen, leading to the formation of polycyclic aromatic hydrocarbons, including this compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo(a)cyclopent(h)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1H-Benzo(a)cyclopent(h)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological effects, including its genotoxicity and carcinogenicity, helps understand the impact of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Studies on its interactions with biological molecules contribute to the development of cancer research and toxicology.
Mechanism of Action
The mechanism of action of 1H-Benzo(a)cyclopent(h)anthracene involves its interaction with cellular components, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can form DNA adducts, leading to mutations and potentially causing cancer. The compound’s effects are mediated through the activation of enzymes involved in its metabolism, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
Benzo(a)anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused rings.
Chrysene: A polycyclic aromatic hydrocarbon with four fused rings, similar in structure but differing in the arrangement of the rings.
Pyrene: A polycyclic aromatic hydrocarbon with four fused rings, differing in the position of the rings.
Uniqueness: 1H-Benzo(a)cyclopent(h)anthracene is unique due to its specific arrangement of fused rings, which influences its chemical reactivity and biological effects. Its structure allows for specific interactions with biological molecules, making it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons .
Properties
CAS No. |
240-44-8 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),6,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-2-6-18-14(4-1)8-10-16-13-21-17(12-20(16)18)11-9-15-5-3-7-19(15)21/h1-6,8-13H,7H2 |
InChI Key |
CIRVIIOSCIBXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)

![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
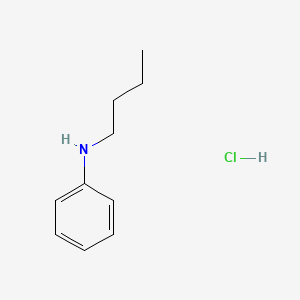
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
![N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14745445.png)

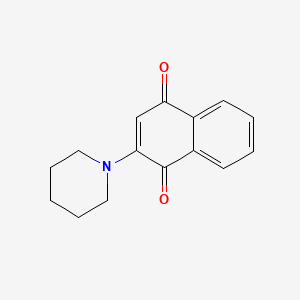
![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
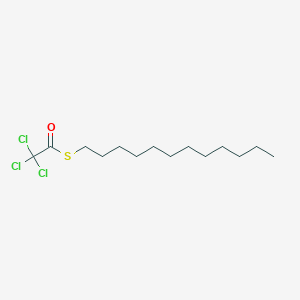

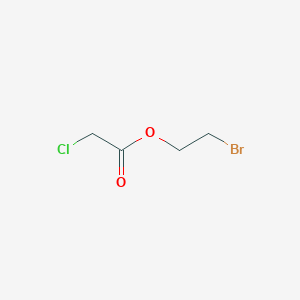
![3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene](/img/structure/B14745502.png)
